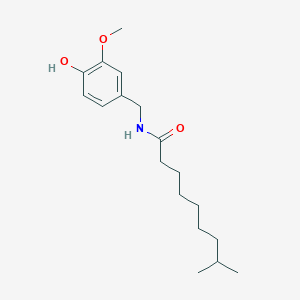

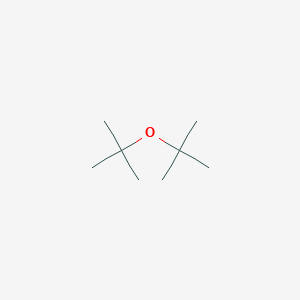

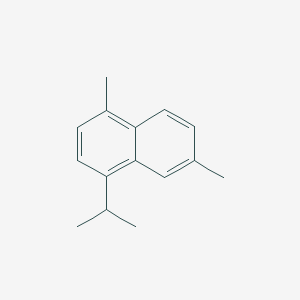

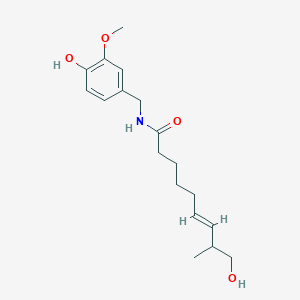

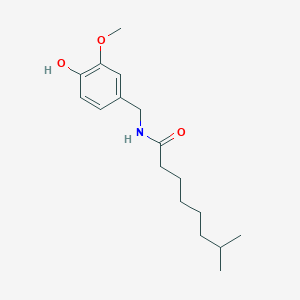

![molecular formula C10H12N4O2 B196192 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione CAS No. 883455-55-8](/img/structure/B196192.png)

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

Overview

Description

4-(Dimethylamino)phenyl isocyanate, a compound with a similar structure, is an organic building block containing an isocyanate group . It’s used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like condensation, fusion, or Heck reaction . The exact method would depend on the specific compound and the desired product .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and computational chemistry tools . For instance, the structure of a synthesized compound can be modeled using software like Gaussian09W and GaussView6.0.16 .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule . For instance, azo compounds, which contain a similar dimethylamino group, are known to undergo fast intramolecular charge transfer (ICT) upon light excitation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and computational methods . For instance, the density, molecular weight, and boiling point of a compound can be determined .Scientific Research Applications

Catalyst in Synthesis

The compound has been used as a catalyst in the synthesis of isoxazolone-type heterocycles . The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides . The results of the application of the catalysts in the synthesis of the 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one using an aldehyde as the starting molecule, revealed that all the catalysts had interested yields up to 60% .

Nonlinear Optical Applications

A new chromophore with extended π-conjugation was synthesized for nonlinear optical applications . Nucleation and solubility studies were performed to identify a suitable solvent system for the material growth . Second harmonic generation efficiency of the compound was measured by powder test, and density functional theory calculations were carried out to compare the nonlinear optical properties of the compound at the molecular level .

FRET-based Nucleic Acid Probes

DABCYL, a derivative of the compound, is one of the most popular acceptors for developing FRET-based nucleic acid probes . DABCYL dyes are often paired with EDANS in FRET-based fluorescent probes .

Protease Substrates

In addition to nucleic acid probes, DABCYL is also used in the development of protease substrates . This application is particularly useful in the study of protease enzymes, which play crucial roles in many biological processes.

Pharmacological Applications

Isoxazolones, which can be synthesized using this compound as a catalyst, have attracted a lot of attention recently thanks to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer and also used as fungicides and insecticides in agro-chemistry .

Agro-Chemistry

As mentioned above, isoxazolones synthesized using this compound as a catalyst have been used as fungicides and insecticides in agro-chemistry . This highlights the compound’s potential in contributing to the development of new agrochemicals.

Mechanism of Action

Target of Action

The primary target of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (4-DAP) is Thallium (III) . It has been used as a reagent for the determination of ultra-trace amounts of Thallium (III) . Thallium (III) is a chemical element with symbol Tl and atomic number 81.

Mode of Action

4-DAP interacts with Thallium (III) in a way that allows for its detection It is known that 4-dap has been used in organic synthesis to generate heterocyclic compounds, such as 1,2,4-triazoles, pyrazoles, and imidazoles .

Biochemical Pathways

It is known that researchers study its effects on the activity of enzymes and the binding of proteins .

Result of Action

Studies have reported 4-dap to have anti-inflammatory and antioxidant effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3,(H,11,15)(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIRDFLZTSMUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635062 | |

| Record name | 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |

CAS RN |

883455-55-8 | |

| Record name | 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

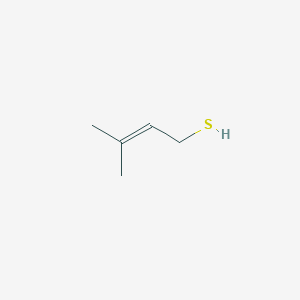

![2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B196129.png)